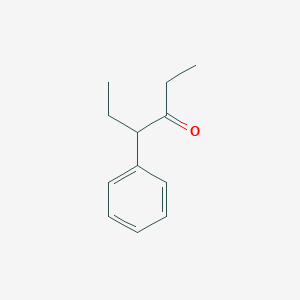
4-Phenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylhexan-3-one is an organic compound with the molecular formula C12H16O. It is a ketone characterized by a phenyl group attached to the fourth carbon of a hexane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Synthetic Routes and Reaction Conditions:
Method 1: One synthetic route involves the use of [Rh(cod)Cl]2 and Xantphos as catalysts in an anhydrous toluene solution.
Method 2: Another method uses Ni(ClO4)2·6H2O and bipyridine as catalysts in a dry DMA solution.
Method 3: A Grignard reagent is added to a solution of alkyne in dry THF at 0°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using hydride reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Phenylhexan-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylhexan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Hexanone: Another ketone with a similar structure but without the phenyl group.
4-Phenylbutan-2-one: A shorter chain analog with similar chemical properties.
4-Phenylpentan-2-one: A compound with one less carbon in the chain compared to 4-Phenylhexan-3-one.
Uniqueness: this compound is unique due to its specific chain length and the position of the phenyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
6957-17-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
QYLKEKKESJKLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















